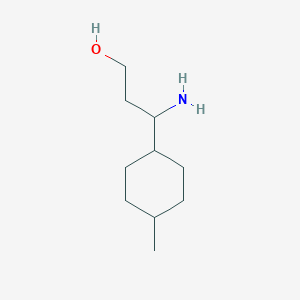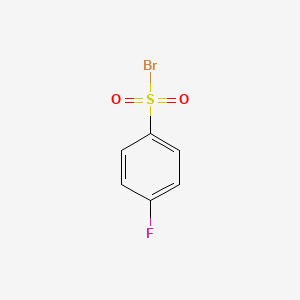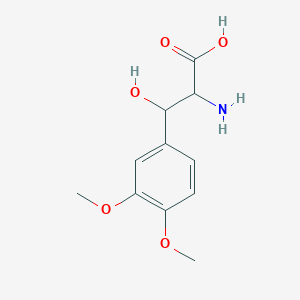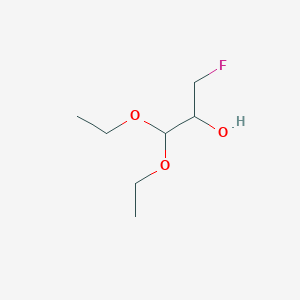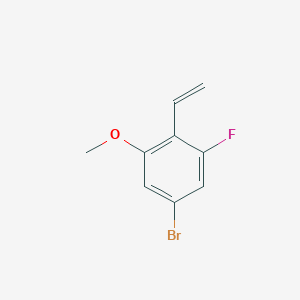
5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene is an aromatic compound with a complex structure that includes bromine, fluorine, methoxy, and vinyl functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the bromine, fluorine, and methoxy groups. The vinyl group can be introduced through a vinylation reaction, often using a palladium-catalyzed coupling reaction such as the Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts is crucial to ensure the selectivity and purity of the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Coupling Reactions: The vinyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the vinyl group to form various oxygenated or reduced products .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-fluoro-3-methoxybenzene: Lacks the vinyl group, making it less reactive in certain coupling reactions.
5-Bromo-1-fluoro-2-vinylbenzene: Lacks the methoxy group, affecting its chemical properties and reactivity.
1-Fluoro-3-methoxy-2-vinylbenzene: Lacks the bromine atom, altering its substitution reactions.
Uniqueness
5-Bromo-1-fluoro-3-methoxy-2-vinylbenzene is unique due to the combination of bromine, fluorine, methoxy, and vinyl groups on a single benzene ring. This unique structure provides a versatile platform for various chemical reactions and applications in research and industry.
Eigenschaften
Molekularformel |
C9H8BrFO |
|---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
5-bromo-2-ethenyl-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-3-7-8(11)4-6(10)5-9(7)12-2/h3-5H,1H2,2H3 |
InChI-Schlüssel |
PMYBKRVVIBQWTN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)Br)F)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
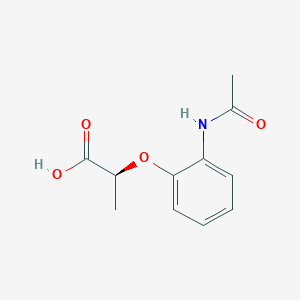
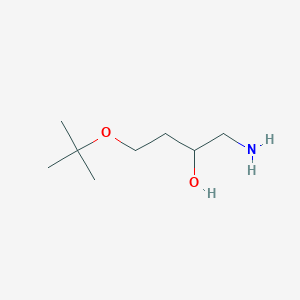
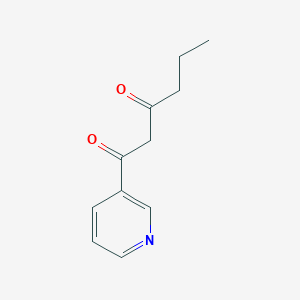
![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
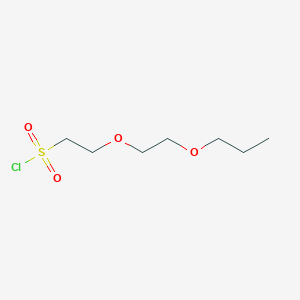

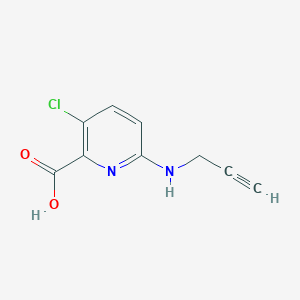
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
